

Independent Verification of K145 Hydrochloride's Selectivity Profile: A Comparative Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: K145 hydrochloride

Cat. No.: B560151

[Get Quote](#)

This guide provides an objective comparison of the selectivity profile of **K145 hydrochloride**, a known Sphingosine Kinase 2 (SphK2) inhibitor, against other commercially available sphingosine kinase inhibitors. The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate informed decisions on the selection of appropriate chemical tools for their studies.

Introduction to K145 Hydrochloride

K145 hydrochloride is a selective, substrate-competitive, and orally active inhibitor of Sphingosine Kinase 2 (SphK2).^{[1][2][3][4]} It has been characterized as a valuable tool for investigating the biological functions of SphK2. K145 has an IC₅₀ of 4.3 μ M and a K_i of 6.4 μ M for SphK2 and is reported to be inactive against Sphingosine Kinase 1 (SphK1) and other protein kinases.^{[1][2][3][4][5][6][7]} The compound has been shown to induce apoptosis and exhibit anti-tumor activity.^{[1][4][6]}

Comparative Selectivity Profile

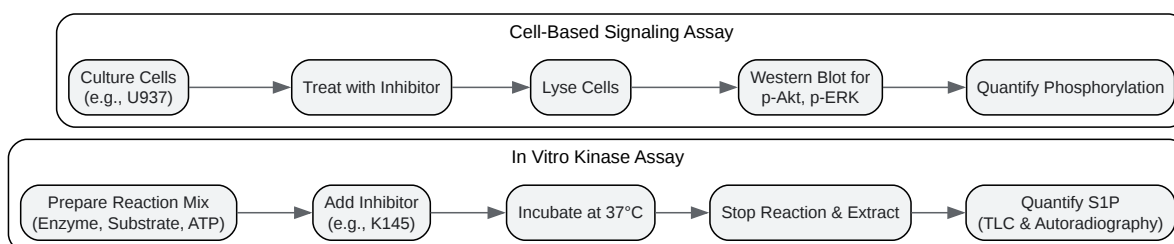
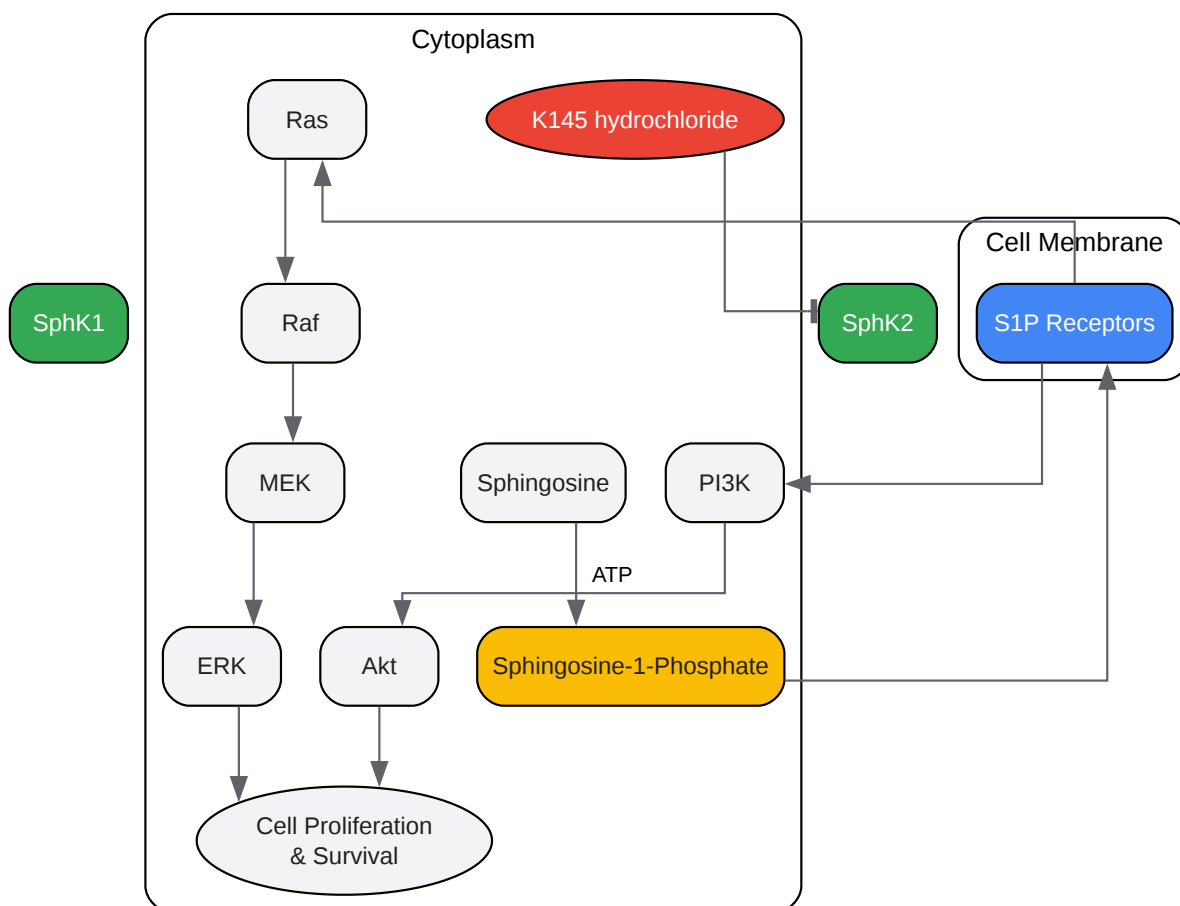
The selectivity of a chemical inhibitor is a critical parameter for accurately interpreting experimental results. The following table summarizes the inhibitory potency of **K145 hydrochloride** and other commonly used sphingosine kinase inhibitors against their primary targets.

Compound	Primary Target(s)	IC50 (μM)	Ki (μM)	Notes
K145 hydrochloride	SphK2	4.3	6.4	Inactive against SphK1 and other protein kinases. [1] [2] [3] [4] [5] [6]
ABC294640 (Opaganib)	SphK2	-	-	Reported to be specific for SphK2, but has been shown to cause increases in S1P levels in some cell lines. [8] [9]
PF-543	SphK1	-	-	A potent and selective SphK1 inhibitor. [8]
SKI-II	SK1 and SK2	78 (SK1), 45 (SK2)	-	A dual inhibitor of SphK1 and SphK2. [10]
SLM6031434	SphK2	-	0.4 (mouse), 0.5 (rat)	A highly selective SphK2 inhibitor. [4]
N,N-Dimethylsphingosine (DMS)	SphK	-	-	A potent, non-selective sphingosine kinase inhibitor. [8]

Signaling Pathway Inhibition

Sphingosine kinases are key enzymes in the sphingolipid metabolic pathway, catalyzing the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P). S1P is a critical

signaling molecule involved in numerous cellular processes, including proliferation, survival, and migration, primarily through its interaction with S1P receptors. Inhibition of SphK2 by K145 has been shown to decrease cellular S1P levels and subsequently inhibit downstream signaling pathways, including the ERK and Akt pathways.[1][11]



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. K145 (hydrochloride) - Immunomart [immunomart.org]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. abmole.com [abmole.com]
- 5. caymanchem.com [caymanchem.com]
- 6. axonmedchem.com [axonmedchem.com]
- 7. K145 (hydrochloride) - MedChem Express [bioscience.co.uk]
- 8. The sphingosine kinase 2 inhibitors ABC294640 and K145 elevate (dihydro)sphingosine 1-phosphate levels in various cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Biological Characterization of 3-(2-amino-ethyl)-5-[3-(4-butoxyl-phenyl)-propylidene]-thiazolidine-2,4-dione (K145) as a Selective Sphingosine Kinase-2 Inhibitor and Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Independent Verification of K145 Hydrochloride's Selectivity Profile: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b560151#independent-verification-of-k145-hydrochloride-s-selectivity-profile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com